molecular formula C7H8ClNO B1519313 4-(Aminomethyl)-3-chlorophenol CAS No. 771573-47-8

4-(Aminomethyl)-3-chlorophenol

Cat. No. B1519313
M. Wt: 157.6 g/mol
InChI Key: NSEFLFURUJFDTE-UHFFFAOYSA-N
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Description

Aminomethyl compounds are generally used in the synthesis of other organic compounds . They are often used as intermediates in the production of pharmaceuticals, agrochemicals, and dyes .


Synthesis Analysis

The synthesis of aminomethyl compounds can involve various methods. For instance, the 4-carboxy benzaldehyde or alkyl esters thereof is reacted with hydroxyamine to oxime . Another method involves the reaction of amines with acid chlorides or acid anhydrides .


Molecular Structure Analysis

The molecular structure of aminomethyl compounds can vary depending on the specific compound. For example, aminomethyl propanol has a molecular formula of C4H11NO .


Chemical Reactions Analysis

Amines, including aminomethyl compounds, can undergo various reactions. They can react with acid chlorides to form amides . They can also undergo elimination reactions to form alkenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of aminomethyl compounds can vary. For example, 4-aminobenzoic acid is a powder solid with a melting point of 186 - 189 °C .

Scientific Research Applications

  • Pharmaceutical Intermediates

    • Field : Pharmaceutical Science
    • Application : 4-(Fmoc-aminomethyl)benzoic acid is used as a pharmaceutical intermediate .
  • Anti-Alzheimer Molecules

    • Field : Neurology
    • Application : A series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones was investigated with the aim of identifying multiple inhibitors of cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) as potential anti-Alzheimer molecules .
    • Method : Modifications were introduced at the benzyloxy or at the basic moiety of the 4-aminomethyl-7-benzyloxycoumarin core .
    • Results : The in vitro screening highlighted triple-acting compounds showing nanomolar and selective MAO B inhibition along with IC50 against ChEs at the low micromolar level .
  • Antifibrinolytic Agent

    • Field : Hematology
    • Application : 4-(Aminomethyl)benzoic acid acts as a type 2 antifibrinolytic agent .

Safety And Hazards

Aminomethyl compounds can pose various hazards. For example, they can form combustible dust concentrations in air . They can also cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for aminomethyl compounds could involve their use in the development of new materials and drugs. For example, a series of novel 2,9-bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline derivatives showed antiprotozoal activity, indicating potential use as antiparasitic drugs .

properties

IUPAC Name

4-(aminomethyl)-3-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c8-7-3-6(10)2-1-5(7)4-9/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEFLFURUJFDTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654156
Record name 4-(Aminomethyl)-3-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-3-chlorophenol

CAS RN

771573-47-8
Record name 4-(Aminomethyl)-3-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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